molecular formula C10H11BrFNO B2959200 2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide CAS No. 1698488-63-9

2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide

Cat. No.: B2959200
CAS No.: 1698488-63-9
M. Wt: 260.106
InChI Key: BNSXEHQSGMTSJZ-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide is an organic compound with the molecular formula C10H11BrFNO It is a derivative of propanamide, featuring a bromine atom at the second position and a 4-fluoro-2-methylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide typically involves the bromination of N-(4-fluoro-2-methylphenyl)propanamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to control temperature, pressure, and reagent addition. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amides.

    Oxidation and Reduction: Products include alcohols, ketones, and reduced amides.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

    Agrochemical Research: It is explored for its potential use in the synthesis of new agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluoro groups can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-methylphenyl)propanamide
  • 2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide
  • 2-Bromo-N-(2-fluoro-4-methylphenyl)propanamide

Uniqueness

2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide is unique due to the specific positioning of the bromine and fluoro groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-N-(4-fluoro-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-6-5-8(12)3-4-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSXEHQSGMTSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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